Miravirsen

描述

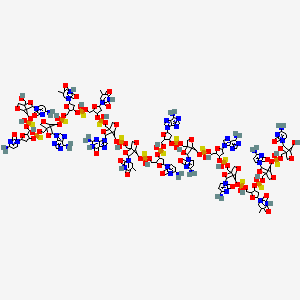

米拉维森,也称为 SPC3649,是由 Santaris Pharma 公司开发的一种实验性药物,用于治疗丙型肝炎病毒 (HCV) 感染。它是一种锁定核酸修饰的磷硫酰化反义寡核苷酸,靶向肝脏特异性微RNA-122 (miR-122)。通过与 miR-122 结合,米拉维森抑制其功能,从而降低丙型肝炎病毒的稳定性和传播 .

科学研究应用

米拉维森已被广泛研究用于其在治疗丙型肝炎病毒感染方面的潜在治疗应用。它已在临床试验中显示出降低 HCV RNA 水平的潜力,使其成为抗病毒治疗的潜在候选药物 。此外,米拉维森抑制 miRNA-122 的能力对肝病、癌症和其他 miRNA-122 扮演关键作用的疾病的研究具有重要意义 .

作用机制

米拉维森通过与 miRNA-122 结合来发挥作用,miRNA-122 是一种肝脏特异性微RNA,对丙型肝炎病毒的稳定性和复制至关重要。通过隔离 miRNA-122,米拉维森阻止其与 HCV 基因组相互作用,导致病毒 RNA 被核酸酶降解。这导致 HCV RNA 水平降低并抑制病毒复制 .

类似化合物:

- RG-101:另一种已在治疗丙型肝炎病毒感染方面得到研究的 miRNA-122 抑制剂。

- Antagomirs:一类旨在沉默特定微RNA的化学工程寡核苷酸。

比较: 米拉维森在其使用锁定核酸修饰方面是独特的,这提供了高亲和力和对降解的抵抗力。这使其有别于其他 miRNA 抑制剂,如 RG-101 和 antagomirs,它们可能没有相同的稳定性和疗效 .

米拉维森以高特异性靶向 miRNA-122 的能力及其在各种治疗应用中的潜力使其成为 RNA 基因治疗领域中一个有希望的候选药物。

安全和危害

未来方向

准备方法

合成路线和反应条件: 米拉维森是利用锁定核酸 (LNA) 核糖核苷酸和 DNA 磷硫酰化序列的组合合成的。LNA 修饰为靶向 miRNA 提供了高亲和力和对核酸酶降解的抵抗力。

工业生产方法: 米拉维森的工业生产涉及使用自动化合成仪进行大规模寡核苷酸合成。该过程包括核苷酸的顺序添加、纯化和质量控制,以确保最终产品符合所需的规格 .

化学反应分析

反应类型: 米拉维森主要与靶向 miRNA-122 发生杂交反应。它通常不参与传统的化学反应,如氧化、还原或取代。

常用试剂和条件: 米拉维森的合成涉及使用保护的核苷磷酰胺、偶联试剂和脱保护剂。与 miRNA-122 的杂交在肝脏中生理条件下进行 .

形成的主要产物: 米拉维森与 miRNA-122 相互作用形成的主要产物是一种稳定的异源双链体,它抑制了 miRNA-122 的功能,导致 HCV RNA 降解 .

相似化合物的比较

- RG-101: Another miRNA-122 inhibitor that has been studied for the treatment of hepatitis C virus infections.

- Antagomirs: A class of chemically engineered oligonucleotides designed to silence specific microRNAs.

Comparison: Miravirsen is unique in its use of locked nucleic acid modifications, which provide high affinity and resistance to degradation. This distinguishes it from other miRNA inhibitors like RG-101 and antagomirs, which may not have the same level of stability and efficacy .

This compound’s ability to target miRNA-122 with high specificity and its potential for use in various therapeutic applications make it a promising candidate in the field of RNA-based therapies.

属性

IUPAC Name |

1-[4-[[3-[[3-(2-amino-6-oxo-1H-purin-9-yl)-7-[[7-[[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-[[3-(4-amino-2-oxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[1-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[3-(4-amino-2-oxopyrimidin-1-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-3-(6-aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C151H185N49O83P14S14/c1-60-26-193(140(215)182-119(60)203)87-21-66(74(258-87)34-245-290(225,304)281-110-102-130(199-58-171-94-114(161)165-55-168-117(94)199)268-150(110,44-239-102)50-252-291(226,305)272-65-20-86(187-13-6-79(153)174-134(187)209)256-72(65)33-243-286(221,300)277-105-97-125(262-144(105,37-201)38-234-97)189-15-8-81(155)176-136(189)211)271-285(220,299)241-30-73-67(22-88(257-73)194-27-61(2)120(204)183-141(194)216)273-293(228,307)253-51-151-45-240-103(131(269-151)200-59-172-95-118(200)180-132(162)181-123(95)207)111(151)283-297(232,311)254-52-149-43-238-101(129(267-149)196-29-63(4)122(206)185-143(196)218)109(149)280-289(224,303)244-32-71-64(19-85(255-71)186-12-5-78(152)173-133(186)208)270-284(219,298)242-31-76-69(24-90(260-76)197-56-169-92-112(159)163-53-166-115(92)197)275-294(229,308)249-47-147-41-236-99(127(265-147)191-17-10-83(157)178-138(191)213)107(147)279-288(223,302)247-36-77-70(25-91(261-77)198-57-170-93-113(160)164-54-167-116(93)198)276-295(230,309)250-48-146-40-235-98(126(264-146)190-16-9-82(156)177-137(190)212)106(146)278-287(222,301)246-35-75-68(23-89(259-75)195-28-62(3)121(205)184-142(195)217)274-292(227,306)251-49-148-42-237-100(128(266-148)192-18-11-84(158)179-139(192)214)108(148)282-296(231,310)248-46-145-39-233-96(104(145)202)124(263-145)188-14-7-80(154)175-135(188)210/h5-18,26-29,53-59,64-77,85-91,96-111,124-131,201-202H,19-25,30-52H2,1-4H3,(H,219,298)(H,220,299)(H,221,300)(H,222,301)(H,223,302)(H,224,303)(H,225,304)(H,226,305)(H,227,306)(H,228,307)(H,229,308)(H,230,309)(H,231,310)(H,232,311)(H2,152,173,208)(H2,153,174,209)(H2,154,175,210)(H2,155,176,211)(H2,156,177,212)(H2,157,178,213)(H2,158,179,214)(H2,159,163,166)(H2,160,164,167)(H2,161,165,168)(H,182,203,215)(H,183,204,216)(H,184,205,217)(H,185,206,218)(H3,162,180,181,207) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOOBMBDIGGTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3C4C(OC3(CO4)COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6C7C(OC6(CO7)CO)N8C=CC(=NC8=O)N)N9C=CC(=NC9=O)N)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC12COC(C1OP(=S)(O)OCC13COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC4=C(N=CN=C41)N)OP(=S)(O)OCC14COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=NC5=C(N=CN=C51)N)OP(=S)(O)OCC15COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC16COC(C1OP(=S)(O)OCC17COC(C1O)C(O7)N1C=CC(=NC1=O)N)C(O6)N1C=CC(=NC1=O)N)C(O5)N1C=CC(=NC1=O)N)C(O4)N1C=CC(=NC1=O)N)C(O3)N1C=C(C(=O)NC1=O)C)C(O2)N1C=NC2=C1N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C151H185N49O83P14S14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4897 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072874-90-8 | |

| Record name | Miravirsen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072874908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miravirsen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B3319073.png)

![2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde](/img/structure/B3319089.png)

![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B3319135.png)